DARUNAVIR N-BETA-D-GLUCURONIDE
Description
Significance of Phase II Biotransformation in Xenobiotic Metabolism
Xenobiotic metabolism is the process by which living organisms modify the chemical structure of foreign compounds (xenobiotics), such as drugs and toxins. wikipedia.org This process is typically divided into two phases. Phase I reactions introduce or expose functional groups (like hydroxyl or amine groups) on the xenobiotic molecule. mdpi.comnih.gov Following this, Phase II biotransformation, also known as conjugation, involves the addition of endogenous molecules to these functional groups. wikipedia.orgnih.gov
The primary significance of Phase II reactions is to increase the water solubility and molecular weight of the xenobiotic, which facilitates its elimination from the body, primarily through urine or bile. wikipedia.orgnih.govdrughunter.com This conversion of lipophilic (fat-soluble) compounds, which can readily cross cell membranes and accumulate in tissues, into more hydrophilic (water-soluble) products is a critical detoxification mechanism. mdpi.comnih.gov Glucuronidation is the most common Phase II metabolic process. rsc.org
Overview of Uridine Diphosphate-Glucuronosyltransferase (UGT) Enzyme Family
The Uridine Diphosphate-Glucuronosyltransferase (UGT) superfamily of enzymes is central to the glucuronidation process. nih.govspandidos-publications.com These enzymes are primarily located in the liver but are also found in other tissues such as the intestine, kidneys, and brain. spandidos-publications.comwikipedia.org In mammals, the UGT superfamily is categorized into several families, including UGT1, UGT2, UGT3, and UGT8, with the UGT1 and UGT2 families being the most significant for metabolizing drugs and other xenobiotics. nih.govphysiology.org UGTs catalyze the transfer of a glucuronic acid moiety to a wide array of structurally diverse compounds, playing a major role in the metabolism and detoxification of both endogenous substances (e.g., bilirubin, steroid hormones) and exogenous compounds (e.g., drugs, carcinogens). nih.goveur.nl
The glucuronidation reaction is a bi-substrate process catalyzed by UGT enzymes. frontiersin.org The mechanism involves the transfer of the glucuronyl group from an activated coenzyme donor to a substrate molecule (the aglycone). uomus.edu.iq This reaction is believed to proceed via a direct SN2-like (second-order nucleophilic substitution) mechanism. frontiersin.orgresearchgate.net Within the enzyme's active site, a catalytic dyad of key amino acids, typically histidine and aspartic acid, facilitates the reaction by acting as a base to deprotonate the functional group on the substrate. rsc.orgnih.gov This increases the nucleophilicity of the substrate, enabling it to attack the anomeric carbon of the glucuronic acid moiety on the donor molecule, leading to the formation of a β-D-glucuronide conjugate and the release of UDP. frontiersin.orgresearchgate.net
The donor molecule in the glucuronidation reaction is Uridine 5'-diphospho-α-D-glucuronic acid (UDPGA). wikipedia.orgfrontiersin.org UDPGA is a high-energy nucleotide sugar that serves as the activated form of glucuronic acid, making the transfer reaction thermodynamically favorable. frontiersin.orgontosight.ai It is synthesized in the body from UDP-glucose. rsc.org The UGT enzyme binds both the substrate and the UDPGA co-factor to form a ternary complex, positioning them correctly for the catalytic transfer. nih.gov The availability of UDPGA can be a rate-limiting factor in the glucuronidation process. nih.gov
UGT enzymes can conjugate glucuronic acid to a wide variety of functional groups on substrate molecules. The presence of a nucleophilic heteroatom is a general requirement. xenotech.com Common susceptible functional groups include:
Hydroxyl groups (-OH): Found in phenols and alcohols, forming O-glucuronides. uomus.edu.iq
Carboxylic acid groups (-COOH): Forming acyl glucuronides. uomus.edu.iq
Thiol groups (-SH): Forming S-glucuronides. rsc.orguomus.edu.iq
Amine groups (-NH2, -NHR): Found in aromatic and aliphatic amines, forming N-glucuronides. uomus.edu.iqresearchgate.net This includes primary, secondary, and even some tertiary amines. rsc.org The formation of N-glucuronides is a key metabolic pathway for many compounds containing nitrogen atoms. hyphadiscovery.com
Importance of Metabolite Characterization in Chemical and Biochemical Sciences
Metabolite characterization is the process of identifying and quantifying the small-molecule metabolites within a biological system. nih.gov This field, known as metabolomics, is fundamentally important in chemistry and biochemistry for several reasons. nih.gov In drug development, characterizing metabolites is essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.org It helps identify potentially active or toxic metabolites and provides a complete picture of how a compound is processed by the body. xenotech.com
Understanding metabolite profiles can provide deep insights into the biochemical mechanisms of diseases, as changes in metabolic pathways are often associated with pathological states. britannica.com Metabolite discovery expands our fundamental knowledge of biochemistry, revealing new pathways and biological functions. nih.govosti.gov Therefore, the identification and study of specific metabolites like Darunavir (B192927) N-beta-D-glucuronide are crucial for a comprehensive understanding of a drug's disposition and its interaction with biological systems.
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[4-[[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N3O13S/c1-18(2)15-36(50(44,45)21-10-8-20(9-11-21)34-30-28(40)26(38)27(39)29(49-30)31(41)42)16-24(37)23(14-19-6-4-3-5-7-19)35-33(43)48-25-17-47-32-22(25)12-13-46-32/h3-11,18,22-30,32,34,37-40H,12-17H2,1-2H3,(H,35,43)(H,41,42)/t22-,23-,24+,25-,26-,27-,28+,29-,30+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXHCLBMCZVFGB-VMMQOENWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N3O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747417 | |
| Record name | N-{4-[{(2R,3S)-3-[({[(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-2-hydroxy-4-phenylbutyl}(2-methylpropyl)sulfamoyl]phenyl}-beta-D-glucopyranuronosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159613-25-8 | |
| Record name | Darunavir metabolite M18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159613258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{4-[{(2R,3S)-3-[({[(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-2-hydroxy-4-phenylbutyl}(2-methylpropyl)sulfamoyl]phenyl}-beta-D-glucopyranuronosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-DEOXY-1-((4-((((2R,3S)-3-(((((3R,3AS,6AR)-HEXAHYDROFURO(2,3-B)FURAN-3-YL)OXY)CARBONYL)AMINO)-2-HYDROXY-4-PHENYLBUTYL)(2-METHYLPROPYL)AMINO)SULFONYL)PHENYL)AMINO)-.BETA.-D-GLUCOPYRANURONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU641CZY53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Analytical Methodologies for Characterization and Quantification
Advanced Spectrometric Techniques for Structural Elucidation
Mass spectrometry and nuclear magnetic resonance spectroscopy are powerful tools for determining the complex structures of drug metabolites.
Tandem Mass Spectrometry (MS/MS) Approaches
Tandem mass spectrometry (MS/MS) is a cornerstone technique for the structural analysis of drug metabolites, providing detailed information on their fragmentation patterns.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely employed for the simultaneous separation, identification, and quantification of Darunavir (B192927) and its metabolites, including Darunavir N-beta-D-glucuronide, in various biological matrices. nih.govnih.govnih.gov In one study, Darunavir was incubated with rat liver hepatocytes and the resulting metabolites were analyzed by LC-MS/MS. This analysis identified two distinct glucuronide conjugate peaks, indicating the presence of isomers. sciex.com Another LC-MS/MS method was developed for the simultaneous determination of Darunavir and its metabolites in rat serum and urine, utilizing an Agilent RP-18 column. nih.gov
Researchers have also developed and validated LC-MS/MS methods for quantifying Darunavir in human plasma and peripheral blood mononuclear cells (PBMCs). nih.govnih.gov For instance, a method using a Kinetex phenyl-hexyl column was able to quantify Darunavir, its booster Ritonavir, and Raltegravir-β-d-glucuronide, among other antiretrovirals, in human plasma. nih.gov The drugs were extracted from plasma via protein precipitation with acetonitrile (B52724). nih.gov The calibration range for Darunavir was established from 60 to 15000 ng/mL. nih.gov Similarly, a method to quantify Darunavir in PBMCs involved extraction with a methanol-water solution and separation on an RP18 XBridge™ column. nih.gov
The versatility of LC-MS/MS is further demonstrated by its application in pharmacokinetic studies. A rapid and reliable LC-Q-TOF-MS/MS method was successfully used in a single-dose pharmacokinetic study of Darunavir in Wistar rats. nih.gov
Table 1: LC-MS/MS Methods for Darunavir and Metabolite Analysis
| Analyte(s) | Matrix | Chromatographic Column | Key Findings | Citation |
|---|---|---|---|---|
| Darunavir and metabolites | Rat liver hepatocytes | ZenoTOF 7600 system | Identified two glucuronide conjugate peaks. | sciex.com |
| Darunavir and metabolites | Rat serum and urine | Agilent RP-18 | Simultaneous determination with a linear range of 5-5000 ng/mL. | nih.gov |
| Darunavir, Ritonavir, Raltegravir-β-d-glucuronide, etc. | Human plasma | Kinetex phenyl-hexyl | Quantified multiple antiretrovirals with a calibration range for Darunavir of 60-15000 ng/mL. | nih.gov |
| Darunavir and Etravirine | Human PBMCs | RP18 XBridge™ | Quantified intracellular drug concentrations. | nih.gov |
| Darunavir | Rat plasma | Luna-HILIC | Developed a HILIC-MS/MS method with an LLOQ of 0.2 ng/mL. | core.ac.uk |
A significant challenge in the analysis of glucuronide metabolites is the differentiation of N- and O-isomers, which often exhibit similar fragmentation patterns in conventional MS/MS. researchgate.netnih.govacs.org Gas-phase ion/molecule reactions in a tandem mass spectrometer offer a solution to this problem. nih.govacs.org
One such method involves the reaction of deprotonated glucuronide metabolites with trichlorosilane (B8805176) (HSiCl3) in a linear quadrupole ion trap mass spectrometer. nih.govacs.org A key finding is that deprotonated N-glucuronides form a diagnostic product ion, [M − H + HSiCl3 − 2HCl]⁻, which is not observed for deprotonated O-glucuronides. nih.gov This distinct reactivity allows for the unambiguous differentiation of the two isomer types. This approach has been successfully coupled with high-performance liquid chromatography (HPLC) for the analysis of complex metabolite mixtures. nih.gov
Another technique utilizes ion mobility spectrometry-mass spectrometry (IMS-MS) to distinguish between isomers. researchgate.netacs.org While challenging, this method has the potential for timely and accurate identification without extensive interpretation. acs.org
Collision-Induced Dissociation (CID) is a commonly used fragmentation technique in mass spectrometry. dvdmdg.org However, for labile molecules like glucuronide conjugates, CID often results in the cleavage of the weak glucuronic acid bond, providing limited information about the site of conjugation. sciex.comdvdmdg.org Electron Activated Dissociation (EAD) is an alternative fragmentation method that can overcome this limitation. sciex.comdvdmdg.org
EAD is an orthogonal fragmentation technique that generates fragments while preserving the glucuronic acid moiety, which is crucial for determining the precise location of conjugation. sciex.com In a study involving the in vitro metabolism of Darunavir, two glucuronide conjugates were identified. sciex.com While one could be characterized by both CID and EAD, the other could only be confidently assigned using the richer fragmentation spectrum produced by EAD. sciex.com The EAD spectrum of the challenging isomer showed numerous fragments containing the glucuronide group, allowing for a definitive assignment of the conjugation site. sciex.com
A comparison of CID and EAD for a Darunavir glucuronide conjugate eluting at 3.92 minutes showed that while both techniques produced some diagnostic fragments, the EAD spectrum was significantly richer. sciex.com For another isomer eluting at 4.05 minutes, the CID spectrum was insufficient for structural assignment, whereas the EAD spectrum provided abundant diagnostic ions. sciex.com This highlights the advantage of EAD in providing more comprehensive structural information for glucuronide metabolites. nih.govresearchgate.net
Table 2: Comparison of CID and EAD for Darunavir Glucuronide Analysis
| Technique | Advantages | Limitations | Application to Darunavir Glucuronide | Citation |
|---|---|---|---|---|
| CID | Widely used and well-established. | Often cleaves the labile glucuronide bond, losing positional information. | Can characterize some isomers but may be insufficient for others. | sciex.comdvdmdg.org |
| EAD | Preserves the glucuronic acid moiety on fragments, providing site-specific information. | A newer technique, less universally available. | Enables confident assignment of the conjugation site for isomeric glucuronides. | sciex.comdvdmdg.orgsciex.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
While mass spectrometry provides valuable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for the definitive structural assignment of metabolites, especially for complex molecules with multiple potential modification sites. nih.gov NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its three-dimensional structure. nih.gov
For Darunavir and its degradation products, advanced NMR techniques, including 1D (Proton and Carbon-13) and 2D (COSY, HMBC) experiments, have been used for complete structural confirmation. nih.gov Although direct NMR data for this compound is not extensively reported in the provided context, the application of NMR to the parent compound and its other derivatives underscores its importance in obtaining a definitive structural assignment that complements mass spectrometry data. nih.gov The combination of LC-MS and NMR is often the gold standard for identifying isomeric metabolites. acs.org
Chromatographic Separation Techniques
Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis and quantification of Darunavir and its metabolites. Various HPLC and UPLC methods have been developed to resolve these compounds from complex biological matrices.
Several studies have utilized reversed-phase HPLC for the separation of Darunavir. humanjournals.combiomedres.us For instance, a method for analyzing Darunavir and its related substances in a formulation used a Zorbax SB-C8 column with a gradient elution of acetonitrile and a pH 4.0 buffer. biomedres.us Another study employed a Hiber, LiChrospher® 60, RP-select B, C8 column with an isocratic mobile phase of 10mM ammonium (B1175870) acetate (B1210297) and acetonitrile (52:48, v/v) to separate Darunavir and its degradation products. nih.gov
For the analysis of Darunavir and its metabolites in rat serum and urine, an Agilent RP-18 column was used with a mobile phase of 20mM ammonium acetate and methanol (B129727) (40:60, v/v). nih.gov In another application, a Phenomenex Luna Omega Polar C18 column was used with a gradient of 0.1% formic acid in water and methanol for separating Darunavir and its metabolites from hepatocyte incubations. sciex.comsciex.com
Hydrophilic Interaction Liquid Chromatography (HILIC) has also been shown to be a valuable technique, particularly for polar compounds. A HILIC-MS/MS method was developed for the determination of Darunavir in rat plasma using a Luna-HILIC column and an isocratic mobile phase of 0.1% formic acid in water and acetonitrile (5:95, v/v). core.ac.uk This approach offers the advantage of being compatible with the direct injection of organic extracts from sample preparation, potentially increasing sensitivity with ESI-MS. core.ac.uk
The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and gradient or isocratic elution, is critical for achieving the desired separation and resolution of this compound from the parent drug and other metabolites.
Table 3: Chromatographic Columns Used for Darunavir Analysis
| Column Type | Dimensions | Application | Citation |
|---|---|---|---|
| Zorbax SB-C8 | 250 x 4.6mm, 5µm | Separation of Darunavir and related substances. | biomedres.us |
| Hiber, LiChrospher® 60, RP-select B, C8 | 250mm x 4.6mm i.d., 5µm | Separation of Darunavir and its degradation products. | nih.gov |
| Agilent RP-18 | 250x4.6mm, 5μm | Determination of Darunavir and metabolites in rat serum and urine. | nih.gov |
| Phenomenex Luna Omega Polar C18 | 150 x 2.1 mm, 3µm | Separation of Darunavir and metabolites from hepatocyte incubations. | sciex.com |
| Luna-HILIC | 250 mm 4.6 mm, 5 μm | Determination of Darunavir in rat plasma. | core.ac.uk |
| Acquity UPLC BEH C18 | 100 × 2.1 mm, 1.7 µm | Separation of Darunavir and degradation products. | nih.gov |
| Kinetex phenyl-hexyl | Not specified | Quantification of Darunavir and other antiretrovirals in human plasma. | nih.gov |
| RP18 XBridge™ | Not specified | Quantification of Darunavir and Etravirine in PBMCs. | nih.gov |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Isolation and Quantification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a primary technique for the separation and quantification of Darunavir and its metabolites from biological matrices. researchgate.netresearchgate.net The inherent polarity of the glucuronide conjugate makes its retention on a non-polar stationary phase challenging, necessitating careful method development. cerilliant.com
Several studies have detailed RP-HPLC methods for Darunavir, which can be adapted for its glucuronide metabolite. These methods often employ C18 or C8 columns and a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or ammonium acetate) and an organic modifier like acetonitrile or methanol. humanjournals.comresearchgate.netresearchgate.netijper.org Gradient elution is frequently utilized to achieve optimal separation of the parent drug from its more polar metabolites. ijper.orgmdpi.com
For instance, a UPLC-MS/MS method for the simultaneous determination of several antiretroviral drugs, including Darunavir and raltegravir-β-D-glucuronide, highlights the use of a C18 column with a gradient of acetonitrile and formic acid in water. mdpi.com Another study optimized separation using a Zorbax Bonus C18 column with a mobile phase of ammonium acetate buffer and a mixture of acetonitrile and methanol. ijper.org Detection is typically achieved using UV spectrophotometry, with wavelengths around 265-270 nm being common for Darunavir, or more selectively, by mass spectrometry (MS). humanjournals.comresearchgate.net
A key challenge in the analysis of this compound is its chromatographic resolution from its isomeric O-glucuronide. Although challenging, HPLC methods have been developed that can distinguish these isomers, sometimes in conjunction with mass spectrometry. nih.gov
Table 1: Examples of RP-HPLC Conditions for Darunavir Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) researchgate.net | Shiseido C8 (250 x 4.6 mm, 5 µm) humanjournals.com | Zorbax Eclipse plus C18 (150 x 4.6 mm, 3.5 µm) researchgate.net |
| Mobile Phase | Acetonitrile:Water (30:70 v/v) researchgate.net | Phosphate buffer (pH 3):Acetonitrile (40:60 v/v) humanjournals.com | Acetonitrile:Water with 0.1% orthophosphoric acid (60:40 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min humanjournals.com | 1.0 mL/min researchgate.net |
| Detection | UV at 268 nm researchgate.net | UV at 270 nm humanjournals.com | UV at 239 nm researchgate.net |
| Retention Time | 3.12 min researchgate.net | 4.30 min humanjournals.com | Not Specified |
This table presents examples of chromatographic conditions used for the analysis of the parent drug, Darunavir, which serve as a foundation for developing methods for its glucuronide metabolite.
Considerations for Glucuronide Stability during Chromatographic Analysis
The stability of glucuronide conjugates, particularly N-glucuronides, during the entire analytical process is a critical consideration. N-glucuronides can be labile and may undergo hydrolysis back to the parent drug under certain conditions, leading to inaccurate quantification. mdpi.comhyphadiscovery.com
N-glucuronides are known to be more susceptible to hydrolysis under acidic conditions. nih.govmdpi.com This is a crucial factor when selecting the pH of the mobile phase in RP-HPLC. The use of acidic mobile phases, while often beneficial for peak shape and retention of the parent amine, could potentially lead to the degradation of the N-glucuronide metabolite within the analytical column. hyphadiscovery.com Therefore, careful optimization and validation of the mobile phase pH are necessary to ensure the integrity of the analyte throughout the chromatographic run.
Conversely, O-glucuronides tend to be more labile under basic conditions. mdpi.com The stability of this compound should be systematically evaluated during method development, including exposure to different pH values and temperatures to mimic the conditions of sample preparation, storage, and analysis. mdpi.com
Enzymatic Hydrolysis for Analytical Sample Preparation
Role of β-Glucuronidase in Deconjugation
Enzymatic hydrolysis using β-glucuronidase is a common and essential step in the analytical workflow for the quantification of total drug concentrations (parent drug + glucuronide). cerilliant.comsigmaaldrich.com This enzyme cleaves the glucuronic acid moiety from the parent drug, converting the polar, water-soluble glucuronide back to its aglycone form. sigmaaldrich.com This deconjugation is often necessary for several reasons:
It simplifies the analysis by converting the metabolite to the more readily available and often better-characterized parent drug.
For gas chromatography (GC) analysis, hydrolysis is essential as the high polarity and low volatility of glucuronides make them unsuitable for direct analysis. cerilliant.com
In liquid chromatography (LC), while direct analysis of glucuronides is possible, hydrolysis can improve retention on reversed-phase columns and enhance sensitivity for the parent drug. cerilliant.com
β-Glucuronidases are sourced from various organisms, including bacteria (E. coli), mollusks (Patella vulgata, Helix pomatia), and recombinant systems. cerilliant.comsigmaaldrich.com The choice of enzyme can significantly impact the efficiency of hydrolysis. cerilliant.com
Specificity and Optimization of Enzymatic Treatment for N-Glucuronides
A significant challenge in the enzymatic hydrolysis of this compound is the known difference in efficiency of β-glucuronidases towards N-glucuronides compared to O-glucuronides. mdpi.comnih.gov Generally, β-glucuronidases exhibit a preference for hydrolyzing O-glucuronides. mdpi.comnih.gov This means that conditions optimized for O-glucuronide cleavage may not be sufficient for the complete hydrolysis of N-glucuronides.
The efficiency of hydrolysis is dependent on several factors that require careful optimization for N-glucuronides cerilliant.com:
Enzyme Source: Different β-glucuronidases have varying specificities. For example, some studies have shown that recombinant enzymes or those from specific sources like E. coli can be more effective against certain N-glucuronides. mdpi.comresearchgate.netresearchgate.net
pH: The optimal pH for β-glucuronidase activity can vary depending on the source of the enzyme and the specific substrate. cerilliant.comnih.gov For instance, some enzymes work best at pH 5.0, while others are more effective at pH 6.8 or 7.0. nih.govresearchgate.net
Temperature and Incubation Time: The temperature and duration of the incubation period are critical. While some recombinant enzymes can achieve efficient hydrolysis in minutes, others, particularly from traditional sources, may require several hours. mdpi.com Increasing the temperature can sometimes improve the efficiency for N-glucuronides, but the thermal stability of the analyte must also be considered. mdpi.com
Enzyme Concentration: The amount of enzyme used is a key parameter that often needs to be empirically determined to ensure complete hydrolysis. sigmaaldrich.com
Studies have shown that for some N-glucuronides, complete enzymatic hydrolysis is difficult to achieve, and alternative methods like chemical hydrolysis (e.g., using hydrazine (B178648) hydrate) have been explored, although this is a harsher method. nih.gov Therefore, for accurate quantification of total Darunavir following enzymatic hydrolysis, it is imperative to validate the cleavage efficiency for the specific N-beta-D-glucuronide metabolite under the chosen assay conditions.
Table 2: Factors Affecting β-Glucuronidase Hydrolysis Efficiency
| Factor | Considerations for N-Glucuronides |
| Enzyme Source | Selectivity varies; recombinant and E. coli enzymes can be more effective for N-glucuronides. mdpi.comresearchgate.net |
| pH | Optimal pH is enzyme and substrate-dependent; requires empirical optimization. cerilliant.comnih.gov |
| Temperature | Higher temperatures may increase efficiency but analyte stability must be confirmed. mdpi.com |
| Incubation Time | Can range from minutes to over 24 hours depending on the enzyme and substrate. mdpi.com |
| Enzyme Concentration | Must be sufficient to drive the reaction to completion; determined empirically. sigmaaldrich.com |
Development and Validation of Quantitative Assays
Method Development for Research Applications
Developing a robust and reliable quantitative assay for this compound for research applications requires a systematic approach. This involves integrating the chromatographic and sample preparation techniques discussed previously. The method development process typically begins with establishing a selective and sensitive detection method, often LC-MS/MS, due to its high specificity and ability to differentiate the metabolite from the parent drug and other related substances. unesp.brresearchgate.net
The development process includes:
Selection of Chromatographic Conditions: As detailed in section 3.2.1, this involves choosing an appropriate column, mobile phase composition, and gradient to achieve separation of the N-glucuronide from potential interferences, including the O-glucuronide isomer. ijper.orgnih.gov
Optimization of Sample Preparation: If measuring the intact glucuronide, a simple protein precipitation or solid-phase extraction (SPE) may suffice. researchgate.net If measuring the aglycone after hydrolysis, the enzymatic reaction conditions must be thoroughly optimized and validated for the N-glucuronide as described in section 3.3.2. cerilliant.commdpi.com
Method Validation: Once developed, the assay must be validated according to established guidelines (e.g., ICH). researchgate.netsapub.org This validation ensures the method is fit for its intended purpose and provides reliable data. Key validation parameters include:
Specificity/Selectivity: The ability to unequivocally measure the analyte in the presence of other components. researchgate.net
Linearity: Demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined range. humanjournals.comresearchgate.net
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. humanjournals.comijpsr.com
Precision: The degree of scatter between a series of measurements, evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. researchgate.netsapub.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. researchgate.netijper.org
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters. researchgate.net
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions. mdpi.com
For research applications, these validated methods are crucial for pharmacokinetic studies, in vitro metabolism experiments, and understanding the disposition of Darunavir in various biological systems.
Availability and Role of Certified Reference Materials
The availability of high-quality Certified Reference Materials (CRMs) or reference standards is fundamental for the accurate quantification and identification of this compound. cerilliant.com These standards are indispensable for a variety of critical applications, including analytical method development, method validation (AMV), and routine quality control (QC) of pharmaceutical products. synzeal.comsynzeal.com They serve as the benchmark against which analytical results are measured, ensuring accuracy and traceability. synzeal.com
Reference standards for this compound and its sodium salt form are commercially available from several specialized suppliers. These products are typically supplied with a comprehensive Certificate of Analysis (CoA) that includes detailed characterization data to meet regulatory compliance. synzeal.comsynzeal.com The availability of these standards facilitates the development of robust analytical procedures and supports Abbreviated New Drug Application (ANDA) filings. synzeal.com
The following table details the availability of reference materials for this compound from various suppliers.
| Compound Name | Supplier | CAS Number | Stated Use/Notes |
|---|---|---|---|
| Darunavir N-β-D-Glucuronide | SynZeal | 1159613-25-8 | Reference standard for method development, validation (AMV), and QC. synzeal.com |
| Darunavir O-β-D-Glucuronide | Pharmaffiliates | 1159613-25-8 | Reference standard. pharmaffiliates.com |
| Darunavir-Beta-D-Glucuronide | Clearsynth | 1159613-27-0 | For use in analytical method development and QC applications. clearsynth.com |
| Darunavir N-β-D-Glucuronide Sodium Salt | Toronto Research Chemicals (TRC) via Biomall | Not specified | Reference Standard, Purity >90%. biomall.in |
| Darunavir | LGC Standards | 206361-99-1 | Certified Reference Material. lgcstandards.com |
Synthetic Chemistry and Research Material Generation
Chemical Synthesis Pathways for Darunavir (B192927) N-beta-D-Glucuronide Analogues
The synthesis of N-glucuronide metabolites is often not straightforward. hyphadiscovery.com For Darunavir N-beta-D-glucuronide, where the glucuronic acid moiety is attached to the nitrogen of the p-aminophenyl sulfonamide group, several potential strategies can be employed, drawing from established methods for N-glucuronidation.
Enzymatic and Biotransformation Pathways Enzymatic synthesis is a principal route for producing glucuronide metabolites, as it mimics the biological metabolic pathway. This approach offers high stereoselectivity, yielding the correct beta-configuration at the anomeric center.
Incubation with Liver Microsomes: Human liver microsomes, which contain a mixture of UDP-glucuronosyltransferase (UGT) enzymes, can be used to generate this compound from the parent drug. researchgate.netscispace.com Research has successfully identified the formation of Darunavir N-glucuronide in liver microsomal incubations. researchgate.net
Recombinant UGT Enzymes: For greater specificity and yield, recombinant human UGT enzymes expressed in cellular systems can be utilized. scispace.com UGT1A4 and UGT2B10 are known to be key enzymes responsible for many N-glucuronidation reactions in humans and would be primary candidates for the synthesis of this metabolite. hyphadiscovery.com
Microbial Biotransformation: Certain engineered microbial systems can be used to express the necessary UGT enzymes, offering a whole-cell biocatalysis approach. This method can be advantageous for producing the metabolite on a larger scale. hyphadiscovery.com
Chemical Synthesis Pathways Direct chemical synthesis of N-glucuronides is often challenging. The Darunavir molecule possesses multiple nucleophilic sites, necessitating a carefully planned strategy involving protection and deprotection steps. A plausible chemical pathway would involve:
Protection of Reactive Groups: The two hydroxyl groups on the Darunavir molecule would likely require protection to prevent side reactions.
Coupling Reaction: The protected Darunavir would be coupled with a protected, activated glucuronic acid donor, such as a glucuronyl bromide or a trichloroacetimidate (B1259523) glucuronic ester. researchgate.net The reaction would target the aniline (B41778) nitrogen.
Deprotection: Removal of all protecting groups from the sugar moiety and the Darunavir core would yield the final this compound.
The synthesis of analogues, such as those with modified aglycones or sugar moieties, would follow similar enzymatic or chemical principles, adjusting the starting materials accordingly. nih.govnih.gov
Scale-Up Methodologies for Research Grade Material Production
Producing sufficient quantities of this compound for research, such as for use as an analytical standard, requires scalable and reproducible methods.
Scale-Up of Biotransformation: Microbial biocatalysis or enzymatic synthesis are often the most viable options for scale-up. hyphadiscovery.com This involves moving from small-scale incubations to larger bioreactors. Key process parameters that must be optimized include:
Bioreactor conditions (pH, temperature, aeration, agitation).
Concentrations of the substrate (Darunavir), enzyme or microbial catalyst, and the co-factor (UDPGA for enzymatic reactions). scispace.com
Incubation time to maximize product yield while minimizing degradation.
Purification Strategy: Following synthesis, the metabolite must be isolated from the reaction mixture, which may contain unreacted substrate, enzymes, and other byproducts. A multi-step purification process is typically required, often involving:
Initial extraction (e.g., solid-phase extraction).
Preparative High-Performance Liquid Chromatography (HPLC) to isolate the target compound to a high degree of purity. acs.org
The goal of these methodologies is the production of research-grade material, typically with a purity exceeding 95%, suitable for analytical and in vitro applications.
Characterization of Synthetic Intermediates and Final Product Purity
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound and any synthetic intermediates. A combination of chromatographic and spectroscopic techniques is employed.
Purity Assessment and Impurity Profiling The purity of the final product is typically determined using high-sensitivity chromatographic methods. Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UPLC) coupled with a photodiode array (PDA) or mass spectrometry (MS) detector is a common approach. ijper.org Method validation according to regulatory guidelines ensures the reliability of the purity assessment. ijper.orghumanjournals.com
| Parameter | Example Conditions for Analysis | Source |
| Column | UPLC BEH C18 (or similar) | ijper.org |
| Mobile Phase | Gradient elution with Ammonium (B1175870) Acetate (B1210297) buffer and an organic modifier (e.g., Methanol (B129727) or Acetonitrile) | ijper.org |
| Flow Rate | ~0.3 - 0.5 mL/min | ijper.org |
| Detection | UV at 240-267 nm or Mass Spectrometry (MS) | ijper.org |
| Validation | Linearity, Accuracy, Precision, Limit of Quantitation (LOQ) | ijper.org |
Structural Characterization Confirming the precise chemical structure is accomplished through a suite of analytical techniques.
| Technique | Purpose | Details | Source(s) |
| High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental composition and exact mass of the molecule. | Provides a molecular formula by measuring the mass-to-charge ratio to a high degree of accuracy. | nih.govresearchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Elucidates the structure by analyzing fragmentation patterns. | The loss of the glucuronic acid moiety (a neutral loss of 176 Da) is a characteristic fragmentation. The remaining fragment ion corresponds to the parent Darunavir aglycone. | scispace.commdpi.com |
| Nuclear Magnetic Resonance (NMR) | Provides definitive confirmation of the covalent structure and stereochemistry. | ¹H and ¹³C NMR spectra are used. Key signals include the anomeric proton of the glucuronide and shifts in the aromatic protons of the p-aminophenyl ring compared to the parent drug, confirming the site of conjugation. 2D NMR techniques (e.g., HMBC, HSQC) establish connectivity. | nih.govresearchgate.net |
| Chemical Derivatization | Differentiates between N- and O-glucuronide isomers. | Specific derivatization reactions that target hydroxyl and carboxyl groups but not the N-glucuronide linkage can be used, with the resulting mass shift in MS analysis confirming the glucuronide type. | researchgate.net |
Characterization of synthetic intermediates, particularly in a multi-step chemical synthesis, would rely on the same techniques (NMR, MS) to confirm that each step of the reaction sequence was successful before proceeding to the next. nih.govnih.gov
Theoretical and Computational Investigations
Molecular Modeling of Glucuronidation Site Selectivity
Molecular modeling techniques are pivotal in understanding why the glucuronic acid moiety is attached to the aniline (B41778) nitrogen of darunavir (B192927) over other potential sites. Darunavir presents multiple nucleophilic sites susceptible to glucuronidation, including hydroxyl groups (leading to O-glucuronides) and the sulfonamide nitrogen. researchgate.netresearchgate.net The selectivity for the aniline nitrogen is not random and can be rationalized by examining the drug's interaction within the active site of UDP-glucuronosyltransferase (UGT) enzymes.
The primary molecular modeling approaches used for this purpose are molecular docking and molecular dynamics (MD) simulations.
Molecular Docking: This technique predicts the preferred orientation of a molecule (the ligand, darunavir) when bound to a target protein (the UGT enzyme). Docking algorithms score different binding poses based on factors like steric hindrance, hydrogen bonding, and electrostatic interactions. For darunavir, docking studies into homology models of relevant UGT isoforms can compare the feasibility of presenting the aniline nitrogen versus other functional groups to the enzyme's catalytic residues and the UDP-glucuronic acid (UDPGA) cofactor. A favorable docking score for the pose that enables N-glucuronidation would suggest a higher probability for this reaction.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the enzyme-substrate complex. These simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the binding pose. An MD simulation can confirm if the orientation required for N-glucuronidation is maintained long enough for the catalytic reaction to occur and can reveal the crucial intermolecular interactions that stabilize this specific conformation.
Research into UGT-mediated metabolism often highlights the importance of the substrate's fit within the enzyme's binding pocket, where subtle differences in shape and electrostatics can dictate which functional group is positioned for attack on the UDPGA donor. scielo.brbiorxiv.org
Quantum Chemical Calculations for Reaction Mechanisms (e.g., S_N2-like mechanism)
The conjugation of glucuronic acid to a substrate by UGT enzymes is generally accepted to proceed via a direct displacement S_N2-like mechanism. optibrium.comrsc.org In this reaction, the nucleophilic nitrogen atom of darunavir attacks the anomeric carbon of the UDPGA cofactor, leading to the inversion of stereochemistry at this center and the formation of the N-beta-D-glucuronide. rsc.org
Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the energetics and electronic details of this proposed mechanism. optibrium.comnih.gov These calculations can be applied to a model system of the UGT active site containing darunavir, UDPGA, and key catalytic amino acid residues.
Key parameters derived from QC calculations include:
Activation Energy (Ea): This is the energy barrier that must be overcome for the reaction to occur. By calculating and comparing the activation energies for N-glucuronidation versus O-glucuronidation, researchers can theoretically predict which pathway is kinetically favored. A lower activation energy for the attack by the aniline nitrogen would provide a strong theoretical basis for the observed site selectivity.
Transition State (TS) Geometry: QC methods can determine the three-dimensional structure of the high-energy transition state. Analyzing the TS structure provides insight into the bonding and charge distribution at the most critical point of the reaction, confirming the S_N2-like characteristics of the nucleophilic attack.
Studies have successfully used DFT calculations to explore reaction mechanisms for glucuronidation and to differentiate between isomeric products based on reaction energetics. nih.govacs.orgnih.gov
Computational Prediction of UGT Isoform Substrate Specificity
Humans have several UGT isoforms, each with distinct but often overlapping substrate specificities. researchgate.netmdpi.com Identifying which isoforms are responsible for darunavir N-glucuronidation is crucial for predicting drug-drug interactions. Computational, or in silico, methods have become essential for predicting this specificity. These approaches generally fall into two categories: ligand-based and structure-based methods. benthamscience.com
Ligand-Based Methods: These models rely on the chemical structures of known substrates for a particular UGT isoform. creative-biolabs.com
Pharmacophore Modeling: This method identifies the common 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are essential for a molecule to bind to a specific UGT isoform. A model for an N-glucuronidating enzyme like UGT1A4 could be built and used to screen darunavir. oup.com UGT1A4 is known to be particularly important for the N-glucuronidation of amines. hyphadiscovery.com
Machine Learning (ML): Algorithms such as Random Forest, Support Vector Machines (SVM), and Graph Neural Networks (GNN) are trained on large datasets of molecules known to be metabolized by specific UGTs. nih.govacs.orgnih.gov These models learn the relationship between molecular descriptors (e.g., physicochemical properties, structural fingerprints) and UGT substrate activity to classify new compounds like darunavir.
Structure-Based Methods: These require a 3D structure of the target UGT enzyme, often obtained through homology modeling if a crystal structure is unavailable. Molecular docking, as described in section 5.1, is the primary structure-based method used to predict if a compound can fit into the active site of a specific isoform like UGT1A1 or UGT1A4. colab.wsresearchgate.netoptibrium.com
Table 1: In Silico Approaches for Predicting UGT Isoform Specificity
| Approach | Methodology | Application to Darunavir N-glucuronide |
|---|---|---|
| Ligand-Based | Machine Learning (e.g., SVM, GNN) | Classifies darunavir as a likely substrate of specific UGT isoforms (e.g., UGT1A4) based on its structural and chemical properties compared to known substrates. |
| Pharmacophore Modeling | Matches darunavir's chemical features to a 3D model representing the binding requirements for N-glucuronidating enzymes. | |
| Structure-Based | Molecular Docking | Predicts the binding affinity and pose of darunavir within the active site of various UGT isoform models to identify the most likely metabolizing enzymes. |
In Silico Approaches for Metabolite Identification and Characterization
Once darunavir is metabolized, identifying the resulting glucuronide from a complex biological sample (like plasma or urine) requires sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In silico approaches are critical in both predicting what metabolites might form and in interpreting the complex data generated by these experiments. nih.govnih.gov
Metabolite Prediction Software: Several computational tools can predict the likely metabolites of a parent drug. These systems use rule-based approaches (based on known metabolic reactions) or machine learning models to suggest potential biotransformations, including glucuronidation at various sites on the darunavir molecule. oup.com This provides analysts with a list of target masses to look for in their experiments.
In Silico Fragmentation: A key challenge in metabolite identification is determining the exact site of conjugation, as isomers like O- and N-glucuronides have the same mass. Tandem mass spectrometry (MS/MS) helps by fragmenting the metabolite and analyzing the resulting pieces. In silico tools can simulate the fragmentation of a proposed structure (like Darunavir N-beta-D-glucuronide) and predict its theoretical MS/MS spectrum. This predicted spectrum can then be compared to the experimental spectrum for a match.
Advanced Data Interpretation: Recent studies on darunavir metabolism have utilized advanced fragmentation techniques like Electron Activated Dissociation (EAD) in addition to conventional Collision-Induced Dissociation (CID). sciex.comsciex.com EAD can generate unique fragments that retain the glucuronic acid moiety, providing clearer evidence for the site of conjugation. sciex.com Software can process data from both CID and EAD experiments to automatically assign scores and increase confidence in the identification of specific isomers like the N-glucuronide. sciex.com Another computational technique, known as in silico deconjugation, involves computationally removing the mass of the glucuronide moiety (176.0321 Da) from fragment ions in an MS/MS spectrum and searching the remaining fragments against a library of the parent drug's fragments to confirm the aglycone structure. nih.govnih.gov
These computational methods, working in concert with experimental data, provide a robust framework for the definitive identification and characterization of the this compound metabolite. researchgate.net
Future Directions and Advanced Research Perspectives
Exploration of Minor Glucuronidation Pathways and Unidentified Metabolites
Future research will likely focus on identifying and characterizing any additional, as-yet-unidentified glucuronide metabolites of darunavir (B192927). This includes investigating the potential for glucuronidation to occur at different sites on the darunavir molecule, especially following initial Phase I modifications. Studies have already identified both O- and N-glucuronides of darunavir. nih.gov Further exploration may reveal other isomeric forms or multi-glucuronidated species. The use of high-resolution mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy will be instrumental in the structural elucidation of these novel metabolites. researchgate.net
Advanced Analytical Techniques for Comprehensive Metabolome Profiling
The comprehensive analysis of darunavir and its metabolites, including Darunavir N-beta-D-glucuronide, necessitates the use of sophisticated analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been the cornerstone for the quantitative determination of darunavir and its metabolites in biological matrices like plasma and urine. nih.govnih.govhumanjournals.com
The future of metabolome profiling for darunavir lies in the application of even more advanced analytical platforms. Ultra-high performance liquid chromatography (UHPLC) offers faster separations and higher resolution, enabling the detection of low-abundance metabolites that might be missed with conventional HPLC. mdpi.comnih.gov Furthermore, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, provides highly accurate mass measurements, which are crucial for the confident identification of unknown metabolites. nih.govsciex.com
A particularly promising technique is electron activated dissociation (EAD), an orthogonal fragmentation method that can generate fragments of glucuronide conjugates while retaining the glucuronic acid moiety. sciex.com This allows for the unambiguous determination of the conjugation site, a critical piece of information for understanding structure-activity relationships. sciex.comsciex.com The integration of these advanced analytical techniques with sophisticated data processing software will enable a more complete and detailed picture of the darunavir metabolome. sciex.com
Development of Novel Biosynthetic Routes for Glucuronide Production
The synthesis of drug glucuronides, including this compound, is essential for their use as analytical standards and for conducting further pharmacological and toxicological studies. helsinki.fi Chemical synthesis methods, such as the Koenigs-Knorr reaction, have been traditionally used but can be complex and may produce a mixture of anomers. helsinki.fi
A significant area of future research is the development of novel biosynthetic routes for the production of glucuronides. These methods offer a more regio- and stereospecific approach. One promising strategy involves the use of recombinant enzyme systems. helsinki.finih.gov For instance, co-expression systems containing a human UDP-glucuronosyltransferase (UGT) and UDP-glucose-6-dehydrogenase (UGDH) in a host like Saccharomyces cerevisiae (budding yeast) have been successfully used to produce various glucuronides. nih.gov By selecting the appropriate UGT isoform, it is possible to synthesize the desired glucuronide metabolite with high efficiency. nih.gov Another approach utilizes plant-derived glucuronosyltransferases, which have also demonstrated the ability to efficiently synthesize bioactive O-glucuronides. nih.govacs.org The application of these enzymatic and whole-cell catalysis methods could provide a more sustainable and efficient means of producing this compound for research purposes.
Elucidation of Regulatory Mechanisms of UGT Expression and Activity Pertaining to Darunavir Glucuronidation
The glucuronidation of drugs is catalyzed by the UGT superfamily of enzymes. scielo.brnih.gov Understanding the specific UGT isoforms responsible for the formation of this compound and the factors that regulate their expression and activity is a critical area for future investigation. While darunavir is primarily metabolized by CYP3A enzymes, the role of UGTs becomes more pronounced in the presence of CYP3A inhibitors like ritonavir. fda.govoup.comwho.int
Future research should aim to pinpoint the specific UGT isoforms involved in darunavir glucuronidation through in vitro studies using human liver microsomes and recombinant UGT enzymes. dergipark.org.trevotec.com It is known that UGT expression can be influenced by various factors, including genetic polymorphisms, co-administered drugs, and disease states. nih.govresearchgate.net For example, inflammatory cytokines, which can be elevated in HIV infection, have been shown to downregulate the expression of certain drug-metabolizing enzymes. researchgate.netjst.go.jp Investigating the impact of such factors on the UGTs responsible for darunavir glucuronidation will provide a more complete understanding of its metabolic clearance and the potential for drug-drug interactions. banglajol.infodntb.gov.ua This knowledge is crucial for personalizing darunavir therapy and optimizing treatment outcomes.
Q & A
Basic Research Questions
Q. What analytical methods are most effective for identifying and quantifying darunavir N-beta-D-glucuronide in biological matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated darunavir glucuronide) to enhance specificity and accuracy. Validate the method according to FDA/EMA guidelines for sensitivity (LLOQ ≤ 1 ng/mL), precision (CV ≤ 15%), and matrix effects . Include enzymatic hydrolysis with β-glucuronidase to differentiate conjugated vs. free darunavir in pharmacokinetic (PK) studies.
Q. How do metabolic pathways involving this compound vary across in vitro and preclinical models?
- Methodology : Conduct hepatocyte incubations or liver microsome assays with darunavir to assess glucuronidation kinetics (e.g., , ). Compare species-specific UDP-glucuronosyltransferase (UGT) isoform activity (e.g., UGT1A1, UGT2B7) using recombinant enzymes. Validate findings against human liver S9 fractions and in vivo rodent PK data to identify interspecies discrepancies .
Q. What is the clinical significance of this compound in HIV treatment adherence monitoring?
- Methodology : Correlate plasma or urine glucuronide levels with darunavir adherence metrics in longitudinal cohorts. Use mixed-effects models to adjust for covariates like renal/hepatic function and drug-drug interactions (e.g., with ritonavir). Compare glucuronide/parent drug ratios as a potential adherence biomarker against traditional methods (e.g., self-reporting, pill counts) .
Advanced Research Questions
Q. How does this compound contribute to darunavir resistance in protease inhibitor (PI)-experienced patients?
- Methodology : Perform genotypic/phenotypic resistance testing on HIV-1 isolates from patients with virological failure. Analyze mutations (e.g., V32I, L33F, I47V) associated with reduced darunavir susceptibility. Use molecular dynamics simulations to assess whether glucuronide formation alters darunavir’s binding affinity to HIV protease mutants .
Q. What experimental designs resolve contradictions in darunavir glucuronide PK exposure-response relationships?
- Methodology : Apply population PK/pharmacodynamic (PK/PD) modeling to pooled clinical trial data, stratifying by covariates (e.g., pregnancy, comorbidities). Test hypotheses using Bayesian estimation to account for unbound vs. total darunavir concentrations. For example, in pregnant women, nonlinear protein binding may explain discrepancies between total darunavir AUC and virological response .
Q. How do in vitro-in vivo extrapolation (IVIVE) models account for darunavir glucuronide’s role in drug-drug interactions?
- Methodology : Develop physiologically based PK (PBPK) models integrating UGT enzyme kinetics, transporter interactions (e.g., OATP1B1), and ritonavir’s dual role as a booster (CYP3A4 inhibition) and UGT inducer. Validate against clinical DDI studies (e.g., darunavir/rifampicin) to predict glucuronide-mediated clearance changes .
Q. What genomic and proteomic factors influence interindividual variability in darunavir glucuronidation?
- Methodology : Perform genome-wide association studies (GWAS) to identify polymorphisms in UGT genes (e.g., UGT1A1*28) linked to glucuronide formation. Complement with targeted proteomics to quantify UGT expression in liver biopsies. Use multivariate regression to assess genetic/environmental contributions to PK variability .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting reports on darunavir glucuronide’s role in cardiovascular (CV) risk?
- Methodology : Re-analyze post-marketing pharmacovigilance data (e.g., FAERS, VigiBase) using disproportionality analysis (e.g., reporting odds ratios). Adjust for confounding factors (e.g., ritonavir dose, baseline CV risk) in meta-regressions. Compare darunavir glucuronide’s CV safety profile against first-generation PIs (e.g., lopinavir) in matched cohorts .
Q. What statistical approaches reconcile discrepancies between darunavir glucuronide levels and therapeutic outcomes in special populations?
- Methodology : Apply machine learning (e.g., random forests) to identify subpopulations (e.g., elderly, renal-impaired) with atypical exposure-response curves. Use bootstrap resampling to quantify uncertainty in PK/PD parameter estimates. Validate findings through external datasets or virtual patient simulations .
Methodological Best Practices
- Experimental Validation : Cross-validate glucuronide quantification methods using inter-laboratory comparisons and proficiency testing programs .
- Ethical Compliance : Ensure PK studies in pregnant women adhere to protocols reviewed by ethics committees, with informed consent addressing fetal risk .
- Data Transparency : Share negative/null findings (e.g., lack of glucuronide-CV risk association) to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
